molecular formula C10H16N2 B2424566 2-(aminomethyl)-N,N,5-trimethylaniline CAS No. 1247238-62-5

2-(aminomethyl)-N,N,5-trimethylaniline

Cat. No. B2424566
CAS RN: 1247238-62-5
M. Wt: 164.252
InChI Key: JKNGZNBZHCLBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(aminomethyl)-N,N,5-trimethylaniline, also known as TMA, is an organic compound that has been extensively studied due to its unique properties and potential applications in various fields. TMA is a colorless, crystalline solid that is soluble in water and organic solvents. It is a tertiary amine that contains three methyl groups and an amino group attached to an aromatic ring.

Scientific Research Applications

Applications in Metal Complex Formation

Metal Complexes and Ligands : 2-Aminomethyl-N,N,5-trimethylaniline is used in forming crystalline metal complexes with metals like Li, Mg, Ca, Sr, Ba, Sn, and Pb. These complexes involve the creation of new chelating N,N'-dianionic ligands, showcasing the compound's versatility in complex formation and potential applications in various chemical and industrial processes (Caro et al., 2011).

In Synthesis and Chemical Reactions

Carboxyl Protecting Group : The compound serves as a precursor in the synthesis of the 2-trimethylsilylethyl residue, a selectively cleavable carboxyl protecting group, beneficial in peptide synthesis. This showcases its potential in facilitating complex organic synthesis procedures (Sieber, 1977).

Cyclization and Bromination : It is utilized in the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines to form derivatives of tetrahydropyridone, dihydropyrimidinedione, and 4-carboxy-2-pyrrolidinone. Also, the compound is involved in bromination processes, indicating its role in complex organic transformations and synthesis (Mickevičius & Patupaite, 2000).

Aminomethylation of Fullerene : The compound is involved in photoreactions with C60, leading to aminomethyl-1,2-dihydrofullerenes. This process highlights its role in the generation of novel compounds, potentially useful in materials science and nanotechnology (Lim et al., 2016).

In Bioactive Compound Synthesis

Chiral Vicinal Diamines Synthesis : The compound is implicated in the copper-catalyzed alkene diamination, leading to the synthesis of chiral 2-aminomethyl indolines and pyrrolidines. These products are essential in catalytic asymmetric reactions and as components of bioactive compounds, underscoring its importance in medicinal chemistry (Turnpenny & Chemler, 2014).

Aminomethylenediphosphonates Derivatives : It's involved in the synthesis of N,N-disubstituted aminomethylenediphosphonates, analogs of amino acids and natural pyrophosphates, indicative of its role in creating ligands and biologically active substances with diverse properties (Prishchenko et al., 2012).

properties

IUPAC Name

2-(aminomethyl)-N,N,5-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-4-5-9(7-11)10(6-8)12(2)3/h4-6H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNGZNBZHCLBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.